dichloroethylvinylsilane 1H NMR and 13C NMR spectra reference
dichloroethylvinylsilane 1H NMR and 13C NMR spectra reference
Analytical Characterization of Dichloroethylvinylsilane: A Comprehensive 1 H and 13 C NMR Reference Guide
As the demand for advanced silicone elastomers and specialized cross-linked polymers accelerates, the precise analytical characterization of bifunctional organosilanes has become a critical bottleneck in drug delivery systems and materials science. Dichloroethylvinylsilane (CAS 10138-21-3)[1] is a highly reactive, dual-functional monomer frequently utilized in the cohydrolysis with chlorotrimethylsilane to synthesize linear α,α,α,ω,ω,ω -hexamethylpoly(ethylvinylsiloxanes)[2].
Because this molecule contains both a polymerizable vinyl group and two moisture-sensitive hydrolyzable chlorine atoms, acquiring high-fidelity Nuclear Magnetic Resonance (NMR) spectra requires rigorous environmental controls. As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Herein, we will dissect the causality behind the chemical shifts, establish a self-validating experimental protocol, and provide a definitive reference for the 1 H and 13 C NMR spectra of dichloroethylvinylsilane.
Theoretical Framework: The Causality of Chemical Shifts
To interpret the NMR spectrum of dichloroethylvinylsilane accurately, one must understand the competing electronic effects governing the silicon center. Unlike standard tetraalkylsilanes, the magnetic environment here is heavily perturbed by two distinct phenomena:
1. Inductive Deshielding via Halogenation (-I Effect): Silicon is inherently electropositive (Pauling electronegativity 1.90) compared to carbon (2.55), which typically shields adjacent protons, pushing them upfield (closer to 0 ppm). However, the substitution of two highly electronegative chlorine atoms (Pauling electronegativity 3.16) onto the silicon center creates a massive electron-withdrawing inductive effect. This pulls electron density away from the silicon atom, severely deshielding the adjacent α -protons (the -CH 2
- of the ethyl group) and the internal vinyl proton, shifting their resonances significantly downfield.
2. Magnetic Anisotropy and the AMX Spin System: The vinyl group (-CH=CH 2 ) introduces a localized π -electron cloud. When placed in the spectrometer's magnetic field ( B0 ), these π -electrons circulate, generating an induced magnetic field that opposes B0 above and below the plane of the double bond, but reinforces it at the periphery where the protons reside. Furthermore, the lack of free rotation around the C=C double bond locks the three vinyl protons into distinct magnetic environments (geminal, cis, and trans relative to the silicon atom), resulting in a complex, strongly coupled AMX multiplet system.
Reference Spectral Data
The following tables summarize the empirical and spin-simulated reference data for dichloroethylvinylsilane, calibrated against Tetramethylsilane (TMS) at 0.00 ppm.
Table 1: 1 H NMR Data (CDCl 3 , 400 MHz)
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Causality |
| -CH 3 (Ethyl) | 1.10 – 1.20 | Triplet (t) | 3J≈7.5 | 3H | Aliphatic methyl, shielded relative to the α -carbon, split by the adjacent -CH 2 -. |
-CH
2
| 1.35 – 1.45 | Quartet (q) | 3J≈7.5 | 2H | Directly attached to Si; strongly deshielded by the dual -I effect of the Si(Cl) 2 group. |
| =CH 2 (Vinyl, trans) | 5.95 – 6.05 | Doublet of doublets (dd) | Jtrans≈19.0 Jgem≈4.0 | 1H | Trans to Si. Large coupling due to optimal orbital overlap across the trans geometry. |
| =CH 2 (Vinyl, cis) | 6.10 – 6.20 | Doublet of doublets (dd) | Jcis≈14.5 Jgem≈4.0 | 1H | Cis to Si. Intermediate coupling; distinct magnetic environment from the trans proton. |
| -CH= (Vinyl, internal) | 6.25 – 6.35 | Doublet of doublets (dd) | Jtrans≈19.0 Jcis≈14.5 | 1H | Directly bonded to Si. Experiences maximum deshielding from both anisotropy and chlorine induction. |
Table 2: 13 C NMR Data (CDCl 3 , 100 MHz, 1 H-Decoupled)
| Carbon Environment | Chemical Shift ( δ , ppm) | Mechanistic Causality |
| -CH 3 (Ethyl) | 6.5 – 7.5 | Terminal aliphatic carbon; relatively unaffected by the silicon center. |
-CH
2
| 14.0 – 16.0 | α -carbon; deshielded relative to standard alkyl silanes due to chlorine induction. |
| -CH= (Vinyl, internal) | 130.0 – 132.0 | Internal vinyl carbon. The Si(Cl) 2 group acts as a weak π -acceptor, altering standard alkene polarization. |
| =CH 2 (Vinyl, terminal) | 135.0 – 138.0 | Terminal vinyl carbon; heavily deshielded by the anisotropic effect of the double bond. |
Experimental Protocol: High-Fidelity NMR Acquisition
Because dichloroethylvinylsilane is highly reactive, exposure to ambient humidity will rapidly hydrolyze the Si-Cl bonds, generating hydrogen chloride (HCl) gas and siloxane oligomers. This not only alters the chemical shifts (due to pH changes in the NMR tube) but can permanently damage the spectrometer probe. The following step-by-step methodology is designed as a self-validating system to ensure absolute sample integrity.
Phase 1: Inert Sample Preparation
-
Glassware Dehydration: Bake standard 5 mm NMR tubes and coaxial inserts at 120°C for a minimum of 12 hours. Cool under vacuum to eliminate surface silanols and adsorbed moisture.
-
Inert Handling: Transfer all materials into an Argon-filled glovebox.
-
Solvent Formulation: Utilize strictly anhydrous CDCl 3 stored over activated 4Å molecular sieves. Add 0.03% v/v TMS as the internal reference standard.
-
Sample Concentration: Prepare a 5–10% v/v solution of dichloroethylvinylsilane in the formulated CDCl 3 .
-
Sealing: Seal the NMR tube with a tight-fitting PTFE cap and wrap tightly with Parafilm before removing it from the inert atmosphere.
Phase 2: Acquisition & Self-Validation Loop
-
Probe Optimization: Insert the sample and allow 5 minutes for thermal equilibration at 298 K. Perform precise tuning and matching for both the 1 H and 13 C channels to maximize the signal-to-noise ratio (SNR).
-
Gradient Shimming & Integrity Check (The Validation Step): Execute automated gradient shimming (e.g., TopShim). Crucial Check: Inspect the TMS peak at 0.00 ppm. If the full width at half maximum (FWHM) exceeds 0.5 Hz, or if a broad acidic proton peak appears at ~10.0–12.0 ppm, the sample has hydrolyzed. Do not proceed with acquisition; discard the sample and repeat Phase 1.
-
1 H Acquisition: Apply a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation. Acquire 16 scans.
-
13 C Acquisition: Apply a power-gated decoupling sequence (zgpg30) to eliminate 1 H- 13 C scalar coupling while retaining Nuclear Overhauser Effect (NOE) enhancement. Set D1 to 2.0 seconds. Acquire 256–512 scans depending on the cryoprobe's sensitivity.
Workflow Visualization
The following diagram maps the critical path for the self-validating NMR acquisition workflow, ensuring that sample degradation is caught before valuable spectrometer time is wasted.
Fig 1: Self-validating workflow for high-fidelity NMR acquisition of moisture-sensitive chlorosilanes.
Data Interpretation & Troubleshooting
When analyzing the resulting Free Induction Decay (FID) data, pay close attention to the baseline. A rolling baseline in the 13 C spectrum often indicates poor probe tuning or acoustic ringing, which is common when analyzing heavy nuclei or halogenated compounds. Apply a backward linear prediction during Fourier Transformation to correct this.
If the vinyl multiplet splitting patterns (the complex doublets of doublets) appear "smeared" or lack sharp resolution, it is highly probable that trace moisture has initiated dynamic exchange processes or that the sample concentration is too high, leading to radiation damping. Diluting the sample and re-shimming the Z1/Z2 gradients will restore the sharp AMX coupling profiles required for publication-quality data.
References
- Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions Source: ResearchGate URL
- 10138-21-3 비닐에틸디클로로실란 (Vinyl ethyldichlorosilane)
